molecular formula C8H4BrFO B1343895 7-Bromo-5-fluoro-1-benzofuran CAS No. 253429-19-5

7-Bromo-5-fluoro-1-benzofuran

Cat. No.: B1343895
CAS No.: 253429-19-5
M. Wt: 215.02 g/mol
InChI Key: TYBMMMOEVBNTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-fluoro-1-benzofuran is a chemical compound with the molecular formula C8H4BrFO. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

7-Bromo-5-fluoro-1-benzofuran plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These interactions are often mediated through binding to specific sites on enzymes or proteins, altering their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can affect various types of cells, leading to changes in cell proliferation, apoptosis, and differentiation . For example, this compound may inhibit the growth of cancer cells by interfering with specific signaling pathways that regulate cell division and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves interactions with specific amino acid residues in the active site of the enzyme or receptor . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the biological activity of this compound can vary depending on the duration of exposure and the conditions of the experiment . For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression that are not observed with short-term exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Different dosages can lead to varying biological responses, including threshold effects and toxic or adverse effects at high doses . For example, low doses of this compound may exhibit therapeutic effects, such as anti-tumor activity, while high doses may cause toxicity and adverse effects on normal tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1-benzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the bromination of 5-fluoro-1-benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-5-fluoro-1-benzofuran has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-fluoro-1-benzofuran is unique due to the presence of both bromine and fluorine atoms on the benzofuran ring. This dual substitution can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-bromo-5-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMMMOEVBNTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622879
Record name 7-Bromo-5-fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253429-19-5
Record name 7-Bromo-5-fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-5-fluoro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromoacetaldehyde dimethyl acetal (1.17 mL, 10.0 mmol) and a catalytic amount of sodium iodide were added to a solution (25 mL) of 2-bromo-4-fluorophenol (0.548 mL, 5.00 mmol) and potassium carbonate (1.38 g, 10.0 mmol) in DMF, and stirred at 80° C. overnight. The solvent was distilled away under reduced pressure. The residue was diluted with ethyl acetate, washed with water and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane/ethyl acetate). The resulting compound (1.12 g, 4.01 mmol) was dissolved in chlorobenzene (5 mL), and added at 120° C. to a solution (5 mL) of a polyphosphoric acid (1.5 g) in chlorobenzene. After the reaction solution was stirred at 120° C. overnight, the solvent was distilled away under reduced pressure. To the residue, ethyl acetate and water were added. Under ice-cooling, this was poured into a 1 N sodium hydroxide aqueous solution, and stirred. After that, the insoluble material was filtered off, and extraction was performed with ethyl acetate. The organic phase was washed with saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane) to thus obtain the title compound.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
compound
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
20%

Synthesis routes and methods II

Procedure details

2-Bromo-1-(2,2-diethoxy-ethoxy)-4-fluoro-benzene (60 g, 0.22 mol, Step A) was combined with Amberlyst-15 (20 g, Aldrich) in chlorobenzene (500 mL, Aldrich) and stirred with a paddle stirrer while the temperature was maintained at very gentle reflux. At the same time an azeotrope containing ethanol and chlorobenzene was removed via downward distillation. After 2 hours, more chlorobenzene was added (200 mL) and additional azeotrope was collected. The content of the flask was filtered and excess chlorobenzene was distilled (45° C., at ˜1 mm). The residue was purified by silica gel chromatography (5–10% ethyl ether/hexane) to give 7-bromo-5-fluoro-benzofuran (14 g, ˜33%) and taken to the next step. H1NMR (300 MHz, DMSOd6), ppm: 8.20 (d), 1H, 7.52 (m), 2H, 7.10 (d), 1H.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.